Inconsistent pharmacokinetic exposure across macrocyclic lactones undermines herd-level parasiticide efficacy studies. Doramectin resolves this with a narrow inter-individual AUC range and extended mean residence time, validated in peer-reviewed cattle trials.
• 45% higher pour-on AUC (168.0 vs 115.5 ng·day/mL) & 52% longer MR (12.8 vs 8.4 days) vs ivermectin
• 80% clinical cure against ivermectin-refractory Psoroptes ovis at 14 days
• >24-day protection against Cooperia oncophora establishment vs <10 days for moxidectin pour-on
Supplied with full COA; hazmat (UN2811, 6.1, PG III) shipping available globally.
Molecular FormulaC50H74O14
Molecular Weight899.1 g/mol
CAS No.117704-25-3
Cat. No.B1670889
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Doramectin: Structural and Procurement Essentials
Doramectin (CAS 117704-25-3) is a fermentation-derived macrocyclic lactone (ML) of the avermectin class, produced by a mutant strain of Streptomyces avermitilis with cyclohexanecarboxylic acid supplementation [1]. The molecule possesses a C-25 cyclohexyl substituent in place of the sec-butyl moiety found in ivermectin and abamectin, resulting in enhanced lipophilicity (LogP values ranging from 4.39–5.91 depending on measurement conditions) [2]. This structural modification underlies its pharmacokinetic differentiation: subcutaneous administration of doramectin (200 μg/kg) yields an area under the curve (AUC) of 511 ± 16 ng·day/mL in cattle, significantly higher than ivermectin's 361 ± 17 ng·day/mL (p < 0.001), with a lower clearance rate and lower volume of distribution [3]. As a broad-spectrum endectocide, doramectin targets both nematodes and arthropods via potentiation of glutamate- and GABA-gated chloride channels in parasite nerve and muscle cells . Commercial availability spans multiple formulation types including 1% injectable solutions, 3.5% long-acting injectables, and 0.5% pour-on preparations, with regulatory approval across major agricultural markets [1].
Cyclohexyl substituent at C-25 enables class-specific PK differentiation from ivermectin and abamectin.
Supports comparative macrocyclic lactone endpoint studies in veterinary parasitology research models.
Available as injectable and pour-on research samples for formulation-dependent exposure assessment.
Well-characterized PK benchmark for structure-activity and formulation comparator investigations.
[1] Goudie AC, Evans NA, Gration KA, Bishop BF, Gibson SP, Holdom KS, Kaye B, Wicks SR, Lewis D, Weatherley AJ, Bruce CI, Herbert A, Seymour DJ. Doramectin—a potent novel endectocide. Vet Parasitol. 1993 Jul;49(1):5-15. doi:10.1016/0304-4017(93)90218-C. View Source
[3] Toutain PL, Upson DW, Terhune TN, McKenzie ME. Comparative pharmacokinetics of doramectin and ivermectin in cattle. Vet Parasitol. 1997 Sep;72(1):3-8. doi:10.1016/s0304-4017(97)00070-8. View Source
Doramectin: Non-Interchangeable ML Procurement
Macrocyclic lactones (MLs) are not pharmacokinetically or pharmacodynamically equivalent despite shared receptor targets. Subcutaneous administration of ivermectin, doramectin, and moxidectin at identical 200 μg/kg doses in cattle yields AUC values of 459 ng·day/mL, 627 ng·day/mL, and 217 ng·day/mL, respectively—a near threefold range in systemic exposure [1]. Absorption half-life varies dramatically across the class: moxidectin absorbs within 1.32 hours post-injection, ivermectin within 39.2 hours, and doramectin within 56.4 hours, reflecting fundamental formulation and physicochemical divergence [1]. Pour-on administration amplifies these differences: doramectin delivers 45% higher mean AUC (168.0 ± 41.7 vs. 115.5 ± 43.0 ng·day/mL) and a 52% longer mean residence time (12.8 ± 1.9 vs. 8.4 ± 1.5 days) compared to ivermectin [2]. The clinical consequence is that identical dosing regimens across MLs produce markedly different tissue concentrations, duration of protective activity, and therapeutic outcomes—particularly against dose-limiting species such as Cooperia oncophora and in regions with documented ivermectin treatment failures [3][4]. Substitution without formulation- and indication-specific validation therefore introduces quantifiable efficacy and economic risk.
ML systemic exposure may not transfer
Reported AUC values across doramectin, ivermectin, and moxidectin span a near threefold range at equivalent doses; exposure-driven efficacy endpoints may shift.
Absorption kinetics are compound-specific
Absorption half-life differs markedly (1.3–56.4 h SC), reflecting formulation and physicochemical divergence; timing of peak concentration and protective onset may vary.
Pour-on inter-individual variability may differ
Ivermectin pour-on shows wider AUC range and shorter mean residence time than doramectin; field exposure predictability and dose-interval modeling may require re-evaluation.
[1] Lanusse C, Lifschitz A, Virkel G, Alvarez L, Sánchez S, Sutra JF, Galtier P, Alvinerie M. Comparative plasma disposition kinetics of ivermectin, moxidectin and doramectin in cattle. J Vet Pharmacol Ther. 1997 Apr;20(2):91-9. doi:10.1046/j.1365-2885.1997.00825.x. View Source
[2] Gayrard V, Alvinerie M, Toutain PL. Comparison of pharmacokinetic profiles of doramectin and ivermectin pour-on formulations in cattle. Vet Parasitol. 1999 Feb 1;81(1):47-55. doi:10.1016/s0304-4017(98)00236-2. View Source
[3] Vercruysse J, Dorny P, Hong C, Harris TJ, Hammet NC, Smith DG, Weatherley AJ. Efficacy of doramectin in the prevention of gastrointestinal nematode infections in grazing cattle. Vet Parasitol. 1993 Jul;49(1):51-9. doi:10.1016/0304-4017(93)90224-B. View Source
[4] Canton C, Canton L, Lifschitz A, Ceballos L, Alvarez L, Lanusse C. Comparative assessment of different ivermectin and doramectin formulations for mange control in grazing steers. Vet Parasitol. 2023 Apr;316:109891. doi:10.1016/j.vetpar.2023.109891. View Source
Doramectin Comparative Efficacy Evidence
Systemic Exposure Advantage Over Ivermectin Injectable
Doramectin exhibits significantly greater systemic exposure than ivermectin when administered subcutaneously at equivalent 200 μg/kg doses in cattle. The AUC₀–∞ for doramectin was 511 ± 16 ng·day/mL compared to 361 ± 17 ng·day/mL for ivermectin (p < 0.001), representing a 42% higher total drug exposure [1]. Time to maximum concentration was also prolonged for doramectin (5.3 ± 0.35 days) versus ivermectin (4.0 ± 0.28 days), while peak plasma concentrations were similar (approximately 32 ng/mL) [1]. The lower clearance and lower volume of distribution of doramectin account for these pharmacokinetic advantages [1].
Systemic ExposureHead-to-head
511 ± 16 vs 361 ± 17 ng·day/mL (p<0.001, +42%)
Reported higher systemic exposure supports PK model comparison context.
[1] Toutain PL, Upson DW, Terhune TN, McKenzie ME. Comparative pharmacokinetics of doramectin and ivermectin in cattle. Vet Parasitol. 1997 Sep;72(1):3-8. doi:10.1016/s0304-4017(97)00070-8. View Source
Pour-On: Improved Exposure and Reduced Variability vs. Ivermectin
Topical pour-on administration of doramectin (500 μg/kg) delivers substantially greater and more consistent drug exposure than ivermectin in cattle. Doramectin achieved an AUC of 168.0 ± 41.7 ng·day/mL versus ivermectin's 115.5 ± 43.0 ng·day/mL—a 45% increase in total exposure [1]. Mean residence time (MRT) was 12.8 ± 1.9 days for doramectin compared to 8.4 ± 1.5 days for ivermectin (p < 0.05) [1]. Critically, the inter-individual AUC range was narrower for doramectin (104.3–228.7 ng·day/mL) than for ivermectin (51.3–182.3 ng·day/mL), indicating more predictable dosing reliability [1]. Cmax and Tmax values did not differ significantly between the two compounds under pour-on conditions [1].
Pour-On VariabilityHead-to-head
MRT 12.8 ± 1.9 vs 8.4 ± 1.5 days (p<0.05, +52%)
Longer mean residence time and narrower inter-individual range may improve dose-interval modeling.
Pour-on 500 μg/kg, 24 young beef cattle
Pour-onTopicalPharmacokineticsMRTVariability
Evidence Dimension
Mean Residence Time (MRT) following pour-on administration
Target Compound Data
12.8 ± 1.9 days
Comparator Or Baseline
Ivermectin: 8.4 ± 1.5 days
Quantified Difference
+52% (p < 0.05)
Conditions
24 young beef cattle; topical pour-on at 500 μg/kg; 50-day monitoring period
Why This Matters
Longer MRT and reduced variability provide operational certainty for single-application treatment protocols, minimizing under-dosing risk and treatment failure in field settings.
Pour-onTopicalPharmacokineticsMRTVariability
[1] Gayrard V, Alvinerie M, Toutain PL. Comparison of pharmacokinetic profiles of doramectin and ivermectin pour-on formulations in cattle. Vet Parasitol. 1999 Feb 1;81(1):47-55. doi:10.1016/s0304-4017(98)00236-2. View Source
Longer Protection Against Cooperia oncophora vs. Moxidectin
Against Cooperia oncophora—a key dose-limiting intestinal nematode species in European cattle production—topical doramectin prevents infection establishment for 24 days post-treatment, whereas topical moxidectin protects for less than 10 days [1]. Subcutaneous administration in N'Dama cattle revealed that doramectin AUC was 458 ng·day/mL versus moxidectin's 159 ng·day/mL—a 2.9-fold higher systemic exposure [2]. Absorption kinetics differed markedly: moxidectin absorption half-life was 0.05 day compared to doramectin's 1.7 days, with doramectin reaching Cmax at 4.8 days versus 0.3 day for moxidectin [2]. Both compounds achieved 100% efficacy between days 15 and 30 post-treatment [2].
Cooperia PreventionHead-to-head
24 days protection vs <10 days (>2.4× longer)
Extended preventive activity window reported in field challenge studies.
C. oncophora nematode-naïve calves; France and N. Ireland field studies
Persistent efficacy preventing C. oncophora infection
Target Compound Data
24 days of protection
Comparator Or Baseline
Moxidectin: <10 days of protection
Quantified Difference
>2.4× longer protection duration
Conditions
Duplicate field studies (France and Northern Ireland); nematode-naïve calves exposed to contaminated pasture
Why This Matters
For procurement in regions where C. oncophora is the production-limiting parasite, the extended protective window of doramectin directly reduces the frequency of re-treatment and pasture contamination cycles.
[1] Taylor SM, Kenny J, Edgar HW, Mallon TR. Persistent efficacy of doramectin and moxidectin against Cooperia oncophora infections in cattle. Vet Parasitol. 2001 Apr 19;96(4):323-8. doi:10.1016/S0304-4017(01)00382-X. View Source
[2] Bengone-Ndong T, Mvouaka SK, Kane Y, Loudy-Moukédé WA, Panguy LJ, Alvinerie M. Kinetic and therapeutic properties of macrocyclic lactone endectocides, doramectin and moxidectin, in N'Dama cattle (Bos taurus) in Gabon. Rev Elev Med Vet Pays Trop. 2010;63(1-2):17-22. View Source
Psoroptic Mange: Higher Cure Rate vs. Ivermectin
In cattle naturally infected with Psoroptes ovis (psoroptic mange), a condition where ivermectin treatment failures have been documented, doramectin (1% injectable, 0.2 mg/kg) demonstrated an 80% clinical cure rate versus only 10% for ivermectin (1% injectable, 0.2 mg/kg) at 14 days post-treatment (P < 0.05) [1]. Doramectin systemic exposure (AUC) was 1.37-fold higher than ivermectin under identical field conditions [1]. Mite density scores on day 14 were significantly lower for doramectin (0.60) compared to ivermectin (1.80) (P = 0.019) [1]. Notably, even long-acting ivermectin 3.15% (0.63 mg/kg) failed to significantly reduce mite density, achieving only 0–37.5% clinical cure rates [1].
Mange Cure RateHead-to-head
80% vs 10% at Day 14 (P<0.05, +70 pp)
Reported higher cure-rate endpoint in ivermectin-failure context.
Steers naturally infected with Psoroptes ovis; 0.2 mg/kg SC
Clinical cure rate (negative mite presence) at Day 14
Target Compound Data
80% (8 of 10 animals cured)
Comparator Or Baseline
Ivermectin 1%: 10% (1 of 10 animals cured)
Quantified Difference
+70 percentage points (P < 0.05)
Conditions
Grazing steers naturally infected with Psoroptes ovis; subcutaneous injection at 0.2 mg/kg
Why This Matters
In regions with documented ivermectin treatment failure against psoroptic mange, doramectin provides a therapeutically meaningful alternative, reducing the need for repeated treatments and associated handling costs.
[1] Canton C, Canton L, Lifschitz A, Ceballos L, Alvarez L, Lanusse C. Comparative assessment of different ivermectin and doramectin formulations for mange control in grazing steers. Vet Parasitol. 2023 Apr;316:109891. doi:10.1016/j.vetpar.2023.109891. View Source
Psoroptic Mite Reduction in Buffalo
In buffalo (Bubalus bubalis) naturally infected with psoroptic mites, doramectin (200 μg/kg SC, two doses 14 days apart) and moxidectin pour-on (0.5 mg/kg) both achieved significantly greater mite count reduction than injectable ivermectin (MANOVA, P < 0.01) [1]. Clinical recovery rates were significantly higher for doramectin and moxidectin groups compared to ivermectin (P < 0.05) [1]. This study represents the first comparative evaluation of these three macrocyclic lactones for psoroptic mange in buffalo [1].
Buffalo Mite ReductionHead-to-head
First comparative ML study in buffalo; significantly greater mite reduction vs ivermectin (P<0.01)
Supports comparative parasitology endpoint context in buffalo research models.
Significantly greater reduction vs. ivermectin (P < 0.01)
Comparator Or Baseline
Ivermectin (200 μg/kg SC, two doses 14 days apart)
Quantified Difference
Statistical superiority (MANOVA P < 0.01)
Conditions
51 buffalo naturally infected with psoroptic mites; three treatment groups (n=17 each)
Why This Matters
For procurement in buffalo production systems where psoroptic mange is endemic, doramectin offers therapeutic equivalence to moxidectin while providing distinct pharmacokinetic advantages in systemic exposure.
[1] el-Khodery SA, Ishii M, Osman SA, Al-Gaabary MH. Comparative therapeutic effect of moxidectin, doramectin and ivermectin on psoroptes mites infestation in buffalo (Bubalus bubalis). Trop Anim Health Prod. 2009 Oct;41(7):1505-11. doi:10.1007/s11250-009-9340-9. View Source
For cattle operations employing pour-on administration for convenience and reduced animal stress, doramectin's 45% higher AUC and 52% longer mean residence time (12.8 vs. 8.4 days) compared to ivermectin [1] support longer treatment intervals. The narrower inter-individual AUC range (104.3–228.7 ng·day/mL for doramectin vs. 51.3–182.3 ng·day/mL for ivermectin) [1] ensures more predictable therapeutic coverage across the herd, reducing the incidence of under-dosed animals that contribute to pasture contamination. Procurement justification: reduced frequency of mustering, handling, and labor costs.
Psoroptic Mange in Ivermectin-Failure Regions
In geographic areas or specific farm operations where ivermectin treatment failure against Psoroptes ovis has been confirmed, doramectin injectable (1% formulation) provides an 80% clinical cure rate at 14 days compared to ivermectin's 10% under identical dosing conditions [2]. Doramectin's 1.37-fold higher AUC in infected animals [2] likely contributes to this efficacy advantage. Procurement justification: therapeutic alternative that avoids repeated treatment cycles and prevents disease-associated productivity losses (weight gain depression, hide damage).
Cooperia Pastures: Extended Preventive Activity
For grazing operations in temperate regions where Cooperia oncophora is the production-limiting gastrointestinal nematode, doramectin pour-on provides 24 days of protection against establishment of infection, whereas moxidectin pour-on protects for less than 10 days [3]. This differential translates to a >2.4-fold longer window of preventive activity. Procurement justification: extended protection reduces the need for mid-season re-treatment and lowers the rate of pasture larval contamination during peak grazing periods.
Pharmacokinetic Reference for ML Comparator Studies
Doramectin's well-characterized pharmacokinetic profile in cattle—AUC of 511 ± 16 ng·day/mL (SC), 168.0 ± 41.7 ng·day/mL (pour-on), and mean residence time of 12.8 ± 1.9 days (pour-on) [1][4]—makes it a suitable reference standard for comparative ML research. The compound's distinct absorption half-life (56.4 h SC, 1.7 days absorption t½) relative to moxidectin (1.32 h SC, 0.05 day) and ivermectin (39.2 h SC) [5] provides clear pharmacokinetic differentiation for studies investigating structure-activity relationships or formulation effects. Procurement justification: availability of extensive peer-reviewed pharmacokinetic and efficacy data enables robust experimental design and power calculations.
Application
Selection Property
Validation Focus
ML Pour-On PK Comparison
Systemic exposure profile and inter-individual variability
AUC, MRT, and exposure-range assessment in cattle
Psoroptes ovis Challenge Model
Cure-rate endpoint in ivermectin-failure context
Mite density reduction and 14-day endpoint response
Cooperia oncophora Preventive Efficacy
Duration of protective activity
Preventive window in nematode challenge models
ML Pharmacokinetic Comparator Research
Well-characterized benchmark PK values
Cross-study PK parameter consistency review
[1] Gayrard V, Alvinerie M, Toutain PL. Comparison of pharmacokinetic profiles of doramectin and ivermectin pour-on formulations in cattle. Vet Parasitol. 1999 Feb 1;81(1):47-55. doi:10.1016/s0304-4017(98)00236-2. View Source
[2] Canton C, Canton L, Lifschitz A, Ceballos L, Alvarez L, Lanusse C. Comparative assessment of different ivermectin and doramectin formulations for mange control in grazing steers. Vet Parasitol. 2023 Apr;316:109891. doi:10.1016/j.vetpar.2023.109891. View Source
[3] Taylor SM, Kenny J, Edgar HW, Mallon TR. Persistent efficacy of doramectin and moxidectin against Cooperia oncophora infections in cattle. Vet Parasitol. 2001 Apr 19;96(4):323-8. doi:10.1016/S0304-4017(01)00382-X. View Source
[4] Toutain PL, Upson DW, Terhune TN, McKenzie ME. Comparative pharmacokinetics of doramectin and ivermectin in cattle. Vet Parasitol. 1997 Sep;72(1):3-8. doi:10.1016/s0304-4017(97)00070-8. View Source
[5] Lanusse C, Lifschitz A, Virkel G, Alvarez L, Sánchez S, Sutra JF, Galtier P, Alvinerie M. Comparative plasma disposition kinetics of ivermectin, moxidectin and doramectin in cattle. J Vet Pharmacol Ther. 1997 Apr;20(2):91-9. doi:10.1046/j.1365-2885.1997.00825.x. View Source
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